N-[1-(5-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(5-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a fluoropyridine moiety, and a cyclopropanesulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Properties
Molecular Formula |
C13H18FN3O2S |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[1-(5-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C13H18FN3O2S/c14-10-3-6-13(15-8-10)17-7-1-2-11(9-17)16-20(18,19)12-4-5-12/h3,6,8,11-12,16H,1-2,4-5,7,9H2 |
InChI Key |
VMMQOYVWVCQCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)F)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and fluoropyridine intermediates. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The fluoropyridine moiety is often prepared via selective fluorination reactions, such as the Balz-Schiemann reaction or the use of fluorinating agents like Bu4NF in DMF .
The final step involves the coupling of the piperidine and fluoropyridine intermediates with cyclopropanesulfonamide under suitable reaction conditions. This step may require the use of coupling reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(5-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[1-(5-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can be compared with other similar compounds, such as:
- N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Piperine : A naturally occurring piperidine derivative with antioxidant properties .
- Evodiamine : Another piperidine alkaloid with anticancer activities .
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
